REACTION_CXSMILES
|
[P:1]([O-:6])([O:4][CH3:5])[O:2][CH3:3].[CH:7]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O.CS(O)(=O)=O>C[O-].[Na+]>[O:12]=[C:11]1[O:13][CH:7]([P:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3])[C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]1=2 |f:3.4|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)[O-]
|
Name
|
|
Quantity
|
10.51 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between dichloromethane (200 ml) and water (50 ml)
|
Type
|
WASH
|
Details
|
the dichloromethane solution was washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(C(O1)P(OC)(OC)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |